5-Bromo-2-fluoro-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCJESPISIJWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-methylbenzenesulfonamide typically involves the sulfonation of 5-Bromo-2-fluoro-4-methylaniline. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to control the exothermic nature of the sulfonation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat management and consistent product quality. The use of automated systems for reagent addition and temperature control can further enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Electrophilic substitution: Reagents such as nitric acid for nitration or bromine for further halogenation.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Products include 5-Amino-2-fluoro-4-methylbenzenesulfonamide or 5-Thio-2-fluoro-4-methylbenzenesulfonamide.
Electrophilic substitution: Products include 5-Bromo-2-fluoro-4-methyl-3-nitrobenzenesulfonamide.
Reduction: Products include this compound amine derivatives.
Scientific Research Applications
Pharmaceutical Intermediates
5-Bromo-2-fluoro-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine and fluorine substituents enhance biological activity and selectivity in drug design. For instance, it has been employed in the synthesis of sulfonamide antibiotics, which are crucial for treating bacterial infections.
Anticancer Agents
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that these derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed a 50% inhibition of cell growth in human cancer cell lines at concentrations lower than those required for traditional chemotherapeutics .
Agrochemical Development
The compound also finds applications in the development of agrochemicals, particularly herbicides and fungicides. The incorporation of fluorine into organic molecules often leads to increased potency and stability, making such compounds more effective in agricultural applications.
Case Study: Herbicide Efficacy
Research has indicated that formulations containing this compound exhibited enhanced herbicidal activity against certain weed species compared to non-fluorinated counterparts .
Polymer Chemistry
This compound is utilized as a monomer or additive in polymer synthesis. Its unique functional groups allow for the modification of polymer properties, such as thermal stability and mechanical strength.
Dyes and Pigments
The compound can be used as a precursor in the synthesis of dyes and pigments due to its strong chromophoric properties. The sulfonamide group enhances solubility in water, making it suitable for various dye applications.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 25 | |
| Derivative A | Anticancer | 15 | |
| Derivative B | Herbicide | 30 |
Table 2: Synthesis Routes
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Direct Fluorination | 85 | Room Temperature |
| Bromination Reaction | 90 | Under Acidic Conditions |
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and fluorine atoms may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations:
Functional Group Diversity: Sulfonamide derivatives (e.g., target compound, ) exhibit higher polarity due to the SO₂NH₂ group, enhancing solubility in polar solvents. In contrast, sulfane () and benzamide () derivatives show increased lipophilicity, favoring membrane permeability in biological systems.
Substituent Position Effects :
- Bromo and fluoro groups at positions 5 and 2 (target compound) create a para-directing effect, influencing electrophilic substitution patterns. In contrast, 5-bromo-4-fluoro-2-methylaniline () positions NH₂ at 1, enabling nucleophilic reactions.
Molecular Weight Trends :
Table 2: Comparative Properties
Key Findings:
- Stability : The sulfonamide group in the target compound confers resistance to hydrolysis compared to ester () or amine () derivatives.
- Bioactivity : Sulfonamides are historically associated with antimicrobial and carbonic anhydrase inhibitory activity, whereas benzamide derivatives () are explored for kinase inhibition .
Biological Activity
5-Bromo-2-fluoro-4-methylbenzenesulfonamide is a compound that has drawn attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group along with bromine and fluorine substituents. The presence of these halogens can enhance the compound's binding affinity to biological targets, influencing its pharmacological properties.
The mechanism of action for this compound primarily involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exerting antimicrobial effects. Additionally, the bromine and fluorine atoms may enhance binding through halogen bonding or hydrophobic interactions, potentially modulating the activity of target proteins.
Antimicrobial Activity
Sulfonamides, including this compound, have been recognized for their antibacterial properties. Research indicates that modifications to the sulfonamide structure can improve selectivity and potency against various pathogens. For instance, studies have shown that certain derivatives exhibit significant activity against resistant bacterial strains .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated its cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound induced cell cycle arrest and apoptosis in these cells, suggesting its potential as an anticancer agent .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induction of G0/G1 arrest |
| MCF-7 | 20 | Apoptosis induction |
| HeLa | 25 | Cell cycle arrest |
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on HCT-116 and MCF-7 cells. The compound was found to induce apoptosis at concentrations ranging from 5 to 25 µM, with significant cell viability reduction observed via MTT assays .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity against multi-drug resistant strains. The compound demonstrated effective inhibition at low concentrations, supporting its potential use in treating resistant infections.
Research Findings
Recent findings emphasize the need for further exploration into the structure-activity relationships (SAR) of sulfonamide derivatives like this compound. Computational docking studies have been utilized to predict binding affinities and optimize molecular structures for enhanced activity against specific targets .
Q & A
Q. What are the common synthetic routes for 5-Bromo-2-fluoro-4-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sulfonylation of a bromo-fluoro-methylbenzene precursor. A two-step approach is recommended:
Sulfonation : React 5-bromo-2-fluoro-4-methylbenzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.
Amination : Treat the intermediate with ammonia or ammonium hydroxide in a polar aprotic solvent (e.g., THF) at room temperature.
Optimization strategies:
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and assessing purity?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., deshielded aromatic protons due to electron-withdrawing groups). The fluorine atom induces splitting in adjacent proton signals .
- Mass Spectrometry (HRMS) : Validate molecular weight (MW = 282.1 g/mol) and isotopic patterns (Br/F signatures).
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. A gradient of acetonitrile/water (0.1% TFA) is effective .
Advanced Research Questions
Q. How do the electronic effects of bromo and fluoro substituents influence reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions?
Methodological Answer: The fluoro group acts as a strong meta-directing, electron-withdrawing substituent, while bromo is ortho/para-directing but less activating.
- NAS : Prioritize para-substitution relative to the sulfonamide group due to fluorine’s dominance. Use Pd-catalyzed Buchwald-Hartwig amination with sterically hindered ligands (e.g., XPhos) to target specific positions.
- Cross-Coupling : For Suzuki-Miyaura reactions, optimize Pd(OAc)/SPhos catalysts in toluene/EtOH to retain the sulfonamide functionality .
Q. What crystallographic techniques resolve the molecular structure, and how should ORTEP-3 be applied for data interpretation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in DCM/hexane. Collect data at 100 K to minimize thermal motion.
- ORTEP-3 : Use the software to visualize thermal ellipsoids and validate bond angles/distances. For example, the C-S bond in the sulfonamide group should measure ~1.76 Å, with tetrahedral geometry around sulfur. Annotate torsion angles to confirm planarity of the aromatic ring .
Q. How can contradictory data from biological activity assays (e.g., enzyme inhibition vs. cellular toxicity) be systematically addressed?
Methodological Answer:
- Dose-Response Studies : Perform IC assays across multiple concentrations (1 nM–100 µM) to distinguish specific inhibition from off-target effects.
- Counter-Screens : Use orthogonal assays (e.g., SPR for binding affinity vs. MTT for cytotoxicity).
- Structural Modeling : Dock the compound into target enzymes (e.g., carbonic anhydrase) using Schrödinger Suite to identify potential binding clashes with the sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
